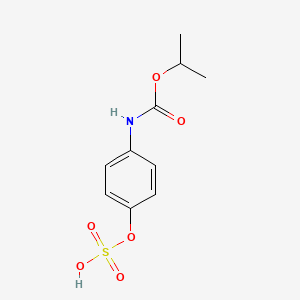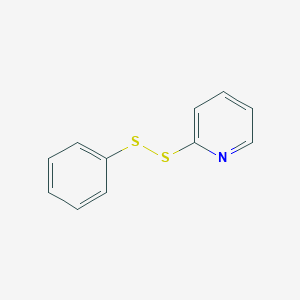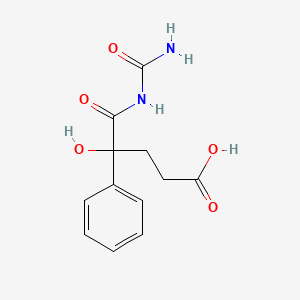
Benzamidine, o-chloro-N-(o-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamidine, o-chloro-N-(o-methoxyphenyl)- is an organic compound that belongs to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom attached to the carbon. This compound is notable for its unique structure, which includes a benzamidine core substituted with a chlorine atom at the ortho position and a methoxy group at the ortho position of the phenyl ring. This structural configuration imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamidine, o-chloro-N-(o-methoxyphenyl)- typically involves the reaction of o-chloroaniline with o-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonium hydroxide to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of benzamidine, o-chloro-N-(o-methoxyphenyl)- can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The key steps include:
Mixing: Continuous mixing of reactants in a flow reactor.
Reaction: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as crystallization or chromatography to isolate the product.
Chemical Reactions Analysis
Types of Reactions
Benzamidine, o-chloro-N-(o-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, room temperature to reflux.
Substitution: Sodium methoxide, potassium tert-butoxide; conditions: polar aprotic solvents, room temperature to 60°C.
Major Products Formed
Oxidation Products: Oximes, nitroso derivatives.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted benzamidines depending on the nucleophile used.
Scientific Research Applications
Benzamidine, o-chloro-N-(o-methoxyphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor of serine proteases, making it valuable in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzamidine, o-chloro-N-(o-methoxyphenyl)- involves its interaction with specific molecular targets, primarily serine proteases. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition is mediated through hydrogen bonding and hydrophobic interactions between the amidine group and the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
Benzamidine: The parent compound, lacking the chlorine and methoxy substituents.
o-Chlorobenzamidine: Similar structure but without the methoxy group.
o-Methoxybenzamidine: Similar structure but without the chlorine atom.
Uniqueness
Benzamidine, o-chloro-N-(o-methoxyphenyl)- is unique due to the presence of both chlorine and methoxy substituents, which enhance its reactivity and specificity as an enzyme inhibitor. These substituents also influence its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
23564-73-0 |
|---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-chloro-N'-(2-methoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2O/c1-18-13-9-5-4-8-12(13)17-14(16)10-6-2-3-7-11(10)15/h2-9H,1H3,(H2,16,17) |
InChI Key |
CHZBBHTWJDUPGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C(C2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)



![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)


